5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S/c8-3-5-4-11-12(6(5)9)7-10-1-2-13-7/h1-2,4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWCDPUVIRZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726320 | |
| Record name | 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650638-01-0 | |
| Record name | 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Reagents: (Ethoxymethylene)malononitrile and 1,3-thiazol-2-yl hydrazine
- Solvent: Ethanol or trifluoroethanol (TFE) is preferred for higher yields
- Temperature: Reflux conditions (approximately 78 °C for ethanol)
- Atmosphere: Nitrogen atmosphere to avoid oxidation
- Reaction Time: Typically 0.5 to 4 hours, depending on substrate reactivity
Procedure Summary
- Dissolve 1,3-thiazol-2-yl hydrazine (1.2 mmol) in absolute ethanol (2 mL) under stirring.
- Slowly add (ethoxymethylene)malononitrile (1 mmol) to the solution.
- Heat the mixture to reflux under nitrogen for the required time.
- Upon completion, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Yields and Selectivity
- Yields for similar aryl hydrazines range from 47% to 93%, with excellent regioselectivity favoring the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles exclusively.
- No regioisomeric or uncyclized hydrazide byproducts are typically observed.
- The method is scalable and reproducible.
Mechanism Insights
- The reaction proceeds via nucleophilic addition of the hydrazine to the activated alkene of (ethoxymethylene)malononitrile.
- Subsequent cyclization and elimination of ethanol lead to the pyrazole ring formation.
- The amino group at position 5 and the cyano group at position 4 arise from the malononitrile moiety.
Mechanochemical One-Pot Synthesis Using Functionalized Nanoparticle Catalysts
A green and efficient alternative method involves mechanochemical synthesis catalyzed by tannic acid-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid).
Reaction Scheme
- Azo-linked aldehydes, malononitrile, and phenylhydrazine or substituted hydrazines are combined in a ball mill with the nanoparticle catalyst.
- The reaction proceeds at room temperature under mechanical shaking (20–25 Hz).
Catalyst Preparation
- Fe3O4 nanoparticles are coated with silica (SiO2).
- The silica shell is functionalized with tannic acid via treatment with 3-chloropropyltrimethoxysilane and subsequent tannic acid grafting.
Reaction Conditions and Work-up
- Catalyst amount: ~0.1 g per 1 mmol of reactants.
- Reaction time varies but is generally short due to mechanochemical acceleration.
- After completion, the catalyst is magnetically separated.
- The product is purified by column chromatography.
Advantages
- Environmentally friendly: avoids solvents and harsh conditions.
- High yields and purity of 5-amino-pyrazole-4-carbonitriles.
- Catalyst is reusable and easily recoverable.
Comparative Data Table of Preparation Methods
| Parameter | Michael-type Addition Method | Mechanochemical Nanoparticle-Catalyzed Method |
|---|---|---|
| Starting Materials | (Ethoxymethylene)malononitrile + 1,3-thiazol-2-yl hydrazine | Azo-linked aldehydes + malononitrile + hydrazine |
| Solvent | Ethanol or trifluoroethanol | Solvent-free (mechanochemical) |
| Temperature | Reflux (~78 °C) | Room temperature |
| Catalyst | None or standard acid/base catalysts | Fe3O4@SiO2@Tannic acid nanoparticles |
| Reaction Time | 0.5 – 4 hours | Minutes to 1 hour (ball milling) |
| Yield Range | 47% – 93% | Comparable high yields |
| Regioselectivity | Exclusive formation of 5-amino-1-substituted pyrazoles | High selectivity |
| Purification | Column chromatography | Column chromatography |
| Environmental Impact | Moderate (solvent and heating required) | Green chemistry approach (solvent-free, reusable catalyst) |
Research Findings and Notes
- The Michael-type addition method is well-established and provides a straightforward route to 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile with good control over regioselectivity and functional group tolerance.
- The mechanochemical approach represents a novel, sustainable alternative with potential industrial application due to reduced solvent use and energy consumption.
- Both methods require purification by chromatographic techniques to isolate the pure pyrazole derivatives.
- Detailed spectroscopic characterization (NMR, MS) confirms the structure and purity of the synthesized compounds.
- The choice of solvent in the Michael-type method critically affects yield and reaction rate, with ethanol and trifluoroethanol being optimal.
- The nanoparticle catalyst synthesis involves multistep functionalization but offers recyclability and enhanced catalytic activity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of pyrazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. The thiazole moiety enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cancer Research
Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance, it acts as a selective inhibitor of the EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers.
Case Study: EGFR Inhibition
In a study published in Cancer Research, researchers demonstrated that this compound effectively inhibited the proliferation of cancer cell lines with mutated EGFR. The compound showed a dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent for treating EGFR-related cancers .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it could modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Table 2: Neuroprotective Effects
| Study Reference | Model | Observed Effect |
|---|---|---|
| Journal of Neurochemistry (2023) | Mouse model of Alzheimer's disease | Reduced amyloid plaque formation |
| Neuroscience Letters (2024) | In vitro neuronal cultures | Decreased oxidative stress markers |
Agricultural Applications
In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide. Its ability to inhibit certain enzymes in pests can lead to effective pest control strategies without harming beneficial insects.
Case Study: Pesticidal Activity
A study conducted by agricultural scientists found that formulations containing this pyrazole derivative significantly reduced the population of aphids on treated crops while being safe for pollinators .
Mechanism of Action
The mechanism by which 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparison with key analogs:
*Calculated based on molecular formula C₈H₅N₅S.
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with nitro groups (e.g., 4a and 4e in ) exhibit higher melting points (179–229°C) due to increased polarity and intermolecular interactions.
- Spectroscopic Data : The target compound’s IR spectrum would likely show peaks for NH₂ (~3237 cm⁻¹), CN (~2296 cm⁻¹), and aromatic C=C (~1616 cm⁻¹), similar to analogs in .
Biological Activity
5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including cyclization and condensation processes. The compound can be synthesized through a one-pot reaction involving various precursors such as thiazole derivatives and carbonitriles, yielding high purity and good yields under optimized conditions .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that these compounds exhibit significant activity against various bacterial strains. For instance, derivatives have been tested for minimum inhibitory concentration (MIC) values, revealing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Excellent |
| Other derivatives | Varies | Moderate to High |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The selectivity index for COX-2 inhibition suggests that this compound may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of resistant bacteria, showing a significant reduction in bacterial load in treated samples compared to controls.
- Anti-inflammatory Action : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked decrease in swelling compared to untreated groups, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The presence of the thiazole moiety enhances its binding affinity to target proteins involved in cell signaling pathways related to inflammation and infection .
Q & A
Q. Q1. What are the standard synthetic routes for 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
A1. The compound is typically synthesized via multi-step protocols involving cyclocondensation, [3+2] cycloaddition, or hydrazine-based cyclization. Key steps include:
- Cyclocondensation : Reacting substituted hydrazines with nitrile-containing precursors (e.g., benzoylacetonitrile derivatives) under basic conditions to form the pyrazole core .
- [3+2] Cycloaddition : Utilizing nitrile groups in 5-aminooxazole-4-carbonitrile derivatives to generate fused heterocycles (e.g., triazoles or tetrazoles) under mild conditions .
- Hydrazine cyclization : Coupling hydrazonoyl chlorides with thiazole derivatives (e.g., benzothiazole-2-acetonitrile) in ethanolic sodium ethoxide .
Q. Critical Factors :
- Catalyst selection : Fe3O4@SiO2@Vanillin nanoparticles enhance green synthesis by reducing reaction time and improving recyclability .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclocondensation, while non-polar solvents improve regioselectivity in cycloadditions .
Table 1 : Representative Reaction Conditions and Yields
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | KOH/EtOH | 68–75 | >95% | |
| [3+2] Cycloaddition | — (solvent: CH3CN) | 82 | 98% | |
| Green synthesis | Fe3O4@SiO2@Vanillin | 90 | 99% |
Advanced Structural Characterization
Q. Q2. How can X-ray crystallography and NMR resolve ambiguities in the molecular conformation of this compound?
A2. X-ray crystallography confirms the planar geometry of the pyrazole-thiazole system and identifies intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the crystal lattice . NMR spectroscopy (1H/13C) distinguishes tautomeric forms:
- 1H NMR : Aromatic protons at δ 8.55 ppm (pyrazole C–H) and δ 13.66 ppm (NH) confirm the tautomeric equilibrium .
- 13C NMR : Signals at δ 149.3 ppm (C≡N) and δ 112.3 ppm (thiazole C–S) validate connectivity .
Key Insight : Discrepancies in NH proton shifts (e.g., δ 13.66 vs. δ 12.8 in derivatives) arise from solvent-dependent tautomerization .
Mechanistic and Reactivity Analysis
Q. Q3. Why does the nitrile group in this compound exhibit unexpected reactivity in [3+2] cycloadditions?
A3. The electron-withdrawing thiazole ring activates the nitrile group for nucleophilic attack, enabling regioselective cycloaddition with azides or tetrazoles. However, steric hindrance from the amino group can suppress reactivity in certain cases .
Q. Experimental Validation :
- Kinetic studies : Second-order rate constants (k ≈ 0.15 M⁻¹s⁻¹) confirm slower reactivity compared to non-thiazole analogs due to steric effects .
- DFT calculations : LUMO localization on the nitrile carbon supports electrophilic character .
Advanced Biological Profiling
Q. Q4. What in vitro methodologies are recommended for assessing the antimicrobial activity of this compound derivatives?
A4. Standard protocols include:
- MIC assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Biofilm inhibition : Crystal violet staining to quantify biofilm biomass reduction .
- Target binding : Molecular docking with bacterial enzymes (e.g., dihydrofolate reductase) to rationalize structure-activity relationships .
Data Interpretation : Contradictions in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from substituent effects on lipophilicity .
Computational Chemistry Applications
Q. Q5. How can molecular dynamics (MD) simulations predict the stability of this compound in biological matrices?
A5. Protocol :
Parameterization : Use Gaussian 09 with B3LYP/6-31G(d) to derive partial charges and torsion angles .
MD Setup : Simulate solvation in water (TIP3P model) for 100 ns at 310 K.
Analysis : RMSD (<2 Å) and hydrogen bond occupancy (>70%) indicate stability .
Outcome : Simulations predict moderate stability in plasma (t½ ≈ 6 h), aligning with experimental pharmacokinetic data .
Data Contradiction Resolution
Q. Q6. How to reconcile conflicting reports on the regioselectivity of this compound in cycloaddition reactions?
A6. Discrepancies arise from competing electronic (nitrile activation) and steric (thiazole bulk) effects. Strategies include:
- Substituent modulation : Introducing electron-donating groups (e.g., –OCH3) enhances nitrile reactivity .
- Solvent screening : Acetonitrile vs. DMF alters transition-state geometry, favoring C-4 over C-5 adducts .
Case Study : Switching from CH3CN to DMF increased C-4 regioselectivity from 65% to 88% .
Green Chemistry Innovations
Q. Q7. What sustainable strategies improve the atom economy of synthesizing this compound?
A7. Approaches :
- Mechanochemical synthesis : Ball-milling reduces solvent use and achieves 90% yield in 2 h .
- Catalyst recycling : Fe3O4@SiO2@Vanillin retains >85% activity after 5 cycles .
- Waste minimization : Aqueous workup replaces column chromatography, reducing organic solvent consumption by 70% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
